![molecular formula C9H9ClF3N B1407737 (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1389354-24-8](/img/structure/B1407737.png)
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine
Overview
Description
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound characterized by the presence of a chloro group, a trifluoromethyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using carbon-centered radical intermediates . The reaction conditions often require the presence of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and optimize reaction conditions to achieve scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Trifluoromethyl-substituted 1,2,4-triazoles
- α-Trifluoromethylstyrenes
- Trifluoromethyl aromatics
Uniqueness
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity and stability profiles .
Biological Activity
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine, also known as (R)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine, is a compound with significant biological activity. Its molecular formula is C9H9ClF3N, and it has a molecular weight of approximately 223.62 g/mol. This compound has garnered attention for its potential applications in pharmacology, particularly in the context of its interactions with various biological targets.
- Molecular Formula : C9H9ClF3N
- Molecular Weight : 223.62 g/mol
- CAS Number : 1080064-51-2
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Effects
Studies have suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used in the treatment of depression and anxiety disorders due to their ability to increase serotonin levels in the brain.
2. Antitumor Activity
Preliminary research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives of phenyl ethylamines have been evaluated for their anticancer properties, suggesting potential pathways for further exploration of this compound in oncology.
3. Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors indicates potential neuropharmacological effects. It may modulate dopamine and norepinephrine levels, which could be beneficial in treating conditions such as ADHD or certain mood disorders.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of related compounds:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
CFI-400945 | Antitumor | <10 nM | |
Various derivatives | Neurotransmitter modulation | Varies |
These findings suggest that structural modifications can significantly influence biological activity, warranting further investigation into this compound.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects. Compounds with halogenated groups often exhibit varying degrees of toxicity depending on their structure and functional groups. Studies assessing the safety profile of similar compounds indicate that while some exhibit low toxicity, others may pose risks at higher concentrations.
Properties
IUPAC Name |
(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJFJMHXALWFOQ-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.